molecular formula C21H21BrN4O B3504644 6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline

6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline

Número de catálogo B3504644
Peso molecular: 425.3 g/mol
Clave InChI: BUTSRJQSONIAPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline, commonly known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) that has been extensively studied due to its potential therapeutic applications. ET-1 is a potent vasoconstrictor that plays a critical role in various physiological and pathological processes, including hypertension, atherosclerosis, and heart failure. BQ-123 has been shown to selectively block the binding of ET-1 to its receptor, thereby inhibiting its biological effects.

Mecanismo De Acción

BQ-123 selectively blocks the binding of 6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline to its receptor, endothelin receptor type A (ETA). ETA receptors are expressed in various tissues, including vascular smooth muscle cells, cardiomyocytes, and renal tubular cells. 6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline binding to ETA receptors leads to vasoconstriction, oxidative stress, inflammation, and fibrosis. BQ-123 inhibits these pathological effects by blocking 6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline binding to ETA receptors.
Biochemical and Physiological Effects:
BQ-123 has been shown to have various biochemical and physiological effects in vitro and in vivo. It reduces blood pressure, improves cardiac function, and attenuates vascular remodeling in animal models of hypertension and heart failure. BQ-123 also improves pulmonary hemodynamics and exercise capacity in patients with PAH. In addition, BQ-123 has been shown to inhibit tumor growth and angiogenesis in various cancer models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BQ-123 has several advantages for laboratory experiments. It is a highly selective and potent antagonist of ETA receptors, which allows for specific targeting of 6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline signaling pathways. BQ-123 is also stable and easy to synthesize using SPPS method. However, BQ-123 has some limitations, including poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, BQ-123 has a short half-life, which requires frequent dosing in animal studies.

Direcciones Futuras

BQ-123 has potential therapeutic applications in various cardiovascular and cancer diseases. Future research should focus on optimizing its pharmacokinetics and bioavailability, as well as investigating its long-term safety and efficacy in clinical trials. In addition, BQ-123 can be used as a tool to investigate the role of 6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline signaling pathways in various physiological and pathological processes. Finally, BQ-123 can be used as a lead compound for the development of more potent and selective ETA receptor antagonists with improved pharmacokinetic properties.

Aplicaciones Científicas De Investigación

BQ-123 has been extensively studied in both in vitro and in vivo models to investigate its potential therapeutic applications. It has been shown to have beneficial effects in various cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension (PAH). BQ-123 has also been investigated for its potential use in cancer therapy, as 6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to promote tumor growth and angiogenesis.

Propiedades

IUPAC Name

(6-bromo-2-pyridin-3-ylquinolin-4-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O/c1-2-25-8-10-26(11-9-25)21(27)18-13-20(15-4-3-7-23-14-15)24-19-6-5-16(22)12-17(18)19/h3-7,12-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTSRJQSONIAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline
Reactant of Route 2
Reactant of Route 2
6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline
Reactant of Route 4
Reactant of Route 4
6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline
Reactant of Route 5
Reactant of Route 5
6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline
Reactant of Route 6
Reactant of Route 6
6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.